Cas no 2138368-68-8 (5-bromo-3-chloro-4-methyl-1,2-benzothiazole)

5-bromo-3-chloro-4-methyl-1,2-benzothiazole 化学的及び物理的性質
名前と識別子
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- 5-bromo-3-chloro-4-methyl-1,2-benzothiazole
- 2138368-68-8
- EN300-1117766
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- インチ: 1S/C8H5BrClNS/c1-4-5(9)2-3-6-7(4)8(10)11-12-6/h2-3H,1H3
- InChIKey: SYSUQFSURRPQNG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C(=NS2)Cl)C=1C
計算された属性
- せいみつぶんしりょう: 260.90146g/mol
- どういたいしつりょう: 260.90146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 41.1Ų
5-bromo-3-chloro-4-methyl-1,2-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1117766-0.05g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.05g |
$1779.0 | 2023-10-27 | |
Enamine | EN300-1117766-0.1g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.1g |
$1863.0 | 2023-10-27 | |
Enamine | EN300-1117766-0.5g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.5g |
$2033.0 | 2023-10-27 | |
Enamine | EN300-1117766-0.25g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 0.25g |
$1948.0 | 2023-10-27 | |
Enamine | EN300-1117766-1.0g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 1g |
$2118.0 | 2023-06-09 | ||
Enamine | EN300-1117766-10g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 10g |
$9105.0 | 2023-10-27 | |
Enamine | EN300-1117766-1g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 1g |
$2118.0 | 2023-10-27 | |
Enamine | EN300-1117766-10.0g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 10g |
$9105.0 | 2023-06-09 | ||
Enamine | EN300-1117766-2.5g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 95% | 2.5g |
$4150.0 | 2023-10-27 | |
Enamine | EN300-1117766-5.0g |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole |
2138368-68-8 | 5g |
$6140.0 | 2023-06-09 |
5-bromo-3-chloro-4-methyl-1,2-benzothiazole 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
5-bromo-3-chloro-4-methyl-1,2-benzothiazoleに関する追加情報
5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole (CAS No. 2138368-68-8): A Versatile Compound in Modern Pharmaceutical Research
5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole, with the chemical identifier CAS No. 2138368-68-8, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse pharmacological properties. The unique combination of bromine, chlorine, and methyl substituents in its molecular structure makes it a promising candidate for various therapeutic applications, including antimicrobial activity, anti-inflammatory potential, and cancer treatment. Recent studies have highlighted the compound's role in drug development and synthetic pathways, underscoring its importance in modern pharmaceutical research.
The molecular structure of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole is characterized by a benzothiazole ring system, which serves as a core scaffold for numerous bioactive molecules. The presence of bromine and chlorine atoms at specific positions introduces electronic effects that modulate the compound's reactivity and biological activity. The methyl group at the 4-position further enhances its structural diversity, enabling the exploration of novel drug-target interactions. These structural features are critical in determining the compound's pharmacokinetic properties and mechanism of action.
Recent advancements in computational chemistry have provided insights into the molecular interactions of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound exhibits selective binding affinity to certain proteins involved in inflammation pathways. This finding is particularly relevant in the development of targeted therapies for chronic inflammatory diseases. The study also revealed that the compound's hydrophobicity and lipophilicity profiles are optimized for cell membrane penetration, enhancing its bioavailability.
One of the most exciting developments in the research of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole is its application in cancer research. A 2024 paper in *Cancer Research* reported that the compound displays antitumor activity by inducing apoptosis in malignant cells. The study highlighted the compound's ability to modulate the expression of key oncogenes, suggesting its potential as a chemotherapeutic agent. These findings align with the growing interest in multi-target drugs that can address the complexity of cancer biology.
From a synthetic chemistry perspective, the preparation of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole involves a series of well-defined steps. A recent method published in *Organic Letters* describes an efficient Suzuki-Miyaura coupling approach to synthesize the compound. This method not only reduces the number of reaction steps but also minimizes the use of hazardous reagents, making it more environmentally sustainable. The optimization of synthetic pathways is crucial for the large-scale production of pharmaceutical compounds.
The pharmacological profile of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole has been extensively evaluated in preclinical studies. A 2023 review in *Drug Discovery Today* emphasized the compound's low toxicity and high therapeutic index, which are essential attributes for drug development. These properties are attributed to its selective interaction with specific enzyme targets, minimizing off-target effects. This selectivity is a significant advantage in the design of safe and effective therapies.
Another area of focus in recent research is the application of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole in antimicrobial therapy. A 2024 study in *Antimicrobial Agents and Chemotherapy* demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study also noted that the compound's resistance to enzymatic degradation makes it a promising candidate for antibacterial drug development. This is particularly relevant in the context of increasing antimicrobial resistance.
The mechanism of action of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole is a subject of ongoing investigation. Preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in pathogen survival. For example, a 2023 paper in *Microbial Pathogenesis* reported that the compound interferes with bacterial biofilm formation, a critical factor in the persistence of infections. These findings highlight the compound's potential in preventive and therapeutic strategies for infectious diseases.
From a regulatory perspective, the development of 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole as a pharmaceutical agent requires rigorous preclinical and clinical testing. A 2024 review in *Pharmaceutical Research* outlined the importance of pharmacokinetic studies in ensuring the compound's efficacy and safety. These studies are essential for optimizing dosage regimens and administration routes, which are critical for clinical translation.
In summary, 5-Bromo-3-Chloro-4-Methyl-1,2-Benzothiazole (CAS No. 2138368-68-8) is a compound with significant potential in pharmaceutical research. Its unique molecular structure and diverse pharmacological properties make it a valuable candidate for the development of novel therapeutics. As research continues to advance, the compound is expected to play an important role in addressing some of the most pressing challenges in modern medicine.
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